
N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Biological Activity
N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS No. 941890-32-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize research findings regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3O3, with a molecular weight of 303.35 g/mol. Its structure features an oxalamide core linked to a substituted phenyl ring, which is critical for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxalamide compounds can induce apoptosis in cancer cells. For instance, related compounds have shown significant tumor growth inhibition in xenograft models, indicating potential anticancer activity .
- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties against common pathogens such as Escherichia coli and Bacillus subtilis, demonstrating promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the oxalamide backbone and substitutions on the phenyl ring can significantly affect efficacy and selectivity towards biological targets.
Case Study 1: Anticancer Potential
In a study examining a series of oxalamide derivatives, one compound demonstrated an EC50 value of 270 nM in human colorectal cancer cells, indicating strong potential as an apoptosis inducer. The compound was able to cleave PARP and displayed DNA laddering, hallmarks of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial activity of similar oxalamide compounds. The results showed that certain derivatives exhibited significant inhibition against E. coli and B. subtilis, suggesting that modifications to the oxalamide structure can enhance antimicrobial properties .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)17-15(21)16(22)18-12-6-7-13(11(3)9-12)19-8-4-5-14(19)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVRLGNDQYXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.